ethyl 2-(4-fluorophenoxy)butanoate
Description
Ethyl 2-(4-fluorophenoxy)butanoate is an organic ester with the molecular formula C₁₂H₁₅FO₃. It consists of a butanoate backbone esterified with a phenoxy group substituted with a fluorine atom at the para-position (4-position) of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry, agrochemical research, and organic synthesis. The fluorine atom enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding and lipophilicity, which are critical for biological activity .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-11(12(14)15-4-2)16-10-7-5-9(13)6-8-10/h5-8,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZIVYOPFLJDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-fluorophenoxy)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-fluorophenol with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and butanoic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the aromatic ring.
Major Products
Hydrolysis: 4-fluorophenol and butanoic acid.
Reduction: 2-(4-fluorophenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-fluorophenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenoxy)butanoate depends on its specific application. In chemical reactions, the ester bond is typically the reactive site, undergoing hydrolysis or reduction. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Substituent Pattern | Key Differences vs. Target Compound | Biological/Chemical Impact | References |
|---|---|---|---|---|---|
| Ethyl 2-(2,4-difluorophenoxy)butanoate | C₁₂H₁₄F₂O₃ | 2,4-difluoro on phenoxy | Additional fluorine at ortho position | Higher lipophilicity; altered enzyme binding | |
| Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate | C₁₂H₁₄ClFO₃ | 4-chloro, 2-fluoro on phenoxy | Chlorine at para; fluorine at ortho | Increased steric hindrance; reduced antimicrobial activity | |
| Ethyl 2-(4-chloro-2-methyl-phenoxy)acetate | C₁₁H₁₃ClO₃ | Chlorine at para; methyl at ortho | Shorter acetate chain; methyl substitution | Lower metabolic stability; varied reactivity | |
| Ethyl 4-(2,3-difluoro-phenoxy)butanoate | C₁₂H₁₄F₂O₃ | 2,3-difluoro on phenoxy | Fluorines at adjacent positions | Enhanced electronic effects; distinct SAR | |
| Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate | C₁₂H₁₃BrF₂O₃ | Bromine at para; 2,5-difluoro | Bromine substituent; multiple fluorines | Higher molecular weight; potential for halogen bonding |
Key Findings:
Halogen Substitution: Fluorine vs. Chlorine/Bromine: Fluorine’s small atomic radius and high electronegativity reduce steric hindrance and enhance dipole interactions compared to bulkier halogens like chlorine or bromine. For example, ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate exhibits lower antimicrobial activity than fluorinated analogs due to chlorine’s weaker electronegativity .
Substituent Position: Ortho-fluorine (e.g., ethyl 2-(2,4-difluorophenoxy)butanoate) introduces steric effects that can disrupt planar molecular conformations, affecting binding to biological targets like enzymes or receptors . Para-substitution (e.g., target compound) optimizes electronic effects without steric interference, often enhancing target selectivity .
Ester Chain Length: Butanoate esters (4-carbon chain) generally exhibit better pharmacokinetic profiles than shorter-chain analogs (e.g., acetate esters) due to prolonged metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
